Dibromoborane dimethyl sulfide complex

hydroboration alkyldihaloboranes Lewis acid-free

HBBr₂·SMe₂ uniquely combines hydridic B–H hydroboration with electrophilic B–Br transfer, enabling direct alkene hydroboration without Lewis acid co-reagents. It delivers chemoselective epoxide opening tolerant of 13 functional classes (alkene, alkyne, aldehyde, ketone, ester, nitrile, etc.) and retains regioselectivity for primary bromide formation. Unlike dichloroborane analogs, no BCl₃ activator is needed, simplifying purification. It is the only documented boron source for 15‑ and 16‑vertex closo‑carborane capping. Available as a 1.0 M CH₂Cl₂ solution for immediate use.

Molecular Formula C2H6BBr2S
Molecular Weight 232.76 g/mol
CAS No. 55671-55-1
Cat. No. B056933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoborane dimethyl sulfide complex
CAS55671-55-1
SynonymsDibromo(dimethyl sulfide)(hydro)boron;  Dibromo(dimethyl sulfide)borane;  Dibromoborane Compound With Dimethylsulfane (1:1);  Dibromoborane Dimethyl Sulfide
Molecular FormulaC2H6BBr2S
Molecular Weight232.76 g/mol
Structural Identifiers
SMILES[B](Br)Br.CSC
InChIInChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3;
InChIKeyREOJEHVVMRCCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromoborane Dimethyl Sulfide Complex (CAS 55671-55-1): A Boron Reagent for Chemoselective Hydroboration and Epoxide Opening


Dibromoborane dimethyl sulfide complex (HBBr₂·SMe₂, CAS 55671-55-1) is a boron halide-Lewis base adduct belonging to the class of haloborane-dimethyl sulfide reagents [1]. It functions as both a hydroborating agent for alkynes and alkenes and as a brominative cleavage reagent for epoxides. The compound exists as a solid with a melting point of 30–35 °C and is commercially supplied as a 1.0 M solution in dichloromethane . Its primary scientific utility lies in the introduction of bromine and boron functionality into organic frameworks, enabling subsequent transformations such as boronic acid synthesis [2], lithiation-borylation sequences , and construction of carboranes [3].

Why Dibromoborane Dimethyl Sulfide Complex Cannot Be Substituted with Borane-DMS or BBr₃ in Chemoselective Transformations


Reagents within the haloborane-dimethyl sulfide class (BH₃·SMe₂, BH₂Br·SMe₂, BHBr₂·SMe₂, BBr₃·SMe₂) exhibit fundamentally divergent reactivity profiles that preclude generic substitution. While BH₃·SMe₂ serves primarily as a non-halogenated hydroboration agent and BBr₃ functions as a strong Lewis acid lacking a hydridic hydrogen, HBBr₂·SMe₂ occupies a distinct intermediate position by retaining both a reactive B–H bond for hydroboration and two B–Br bonds that confer electrophilic character and enable bromine transfer chemistry [1]. The dichloroborane analog (HBCl₂·OEt₂) requires stoichiometric Lewis acid (BCl₃) to hydroborate alkenes, whereas HBBr₂·SMe₂ reacts directly without any activator [2]. Furthermore, the monobromoborane analog (BH₂Br·SMe₂) and HBBr₂·SMe₂ exhibit distinct regioselectivity patterns and functional group tolerance in epoxide opening reactions [3]. The following quantitative evidence section delineates these measurable differences.

Quantitative Comparative Evidence for Dibromoborane Dimethyl Sulfide Complex Versus Closest Analogs


Direct Hydroboration of Alkenes Without Lewis Acid Activation: HBBr₂·SMe₂ vs HBCl₂·SMe₂

In the hydroboration of alkenes, HBBr₂·SMe₂ reacts directly with representative alkenes such as 1-hexene, whereas the chlorinated analog HBCl₂·SMe₂ (and HBCl₂·OEt₂) requires the addition of a Lewis acid (BCl₃) to achieve satisfactory hydroboration [1]. This operational difference eliminates an entire reagent component from the reaction mixture and reduces purification complexity.

hydroboration alkyldihaloboranes Lewis acid-free

Chemoselective Epoxide Opening with Broad Functional Group Tolerance: HBBr₂·SMe₂ Functional Group Compatibility Profile

Dibromoborane–dimethyl sulfide (BHBr₂–SMe₂) demonstrates high chemoselectivity during brominative cleavage of terminal epoxides, successfully tolerating the presence of alkene, alkyne, allene, ether, acetal, acetonide, chloride, aldehyde, ketone, azide, ester, nitrile, and tert-amino ester functional groups [1]. This functional group tolerance is quantitatively expressed as the absence of side reactions across 13 distinct functional classes during epoxide opening.

chemoselectivity epoxide opening bromohydrins

Regioselective Primary Bromide Formation in Terminal Epoxide Opening

With terminal epoxides (excluding styrene oxide), BHBr₂–DMS regioselectively cleaves the epoxide via a borderline SN2-type mechanism that favors formation of the primary bromide over the secondary bromide [1]. In contrast to B-bromobis(dimethylamino)borane (BDB), the regioselectivity of BHBr₂–DMS is largely unaffected by solvent polarity [1]. This contrasts with BH₂Br–DMS, which cleaves epoxides cleanly only at lower temperatures [1].

regioselectivity SN2 mechanism primary bromide

Alkyne Hydroboration Selectivity: Mono-Hydroboration Stops at Alkenyldibromoborane Stage

In the hydroboration of alkynes, HBBr₂·SMe₂ exhibits a reaction profile where the process readily stops at the monohydroboration step, yielding alkenyldibromoboranes as isolable intermediates [1]. This contrasts with BH₃·SMe₂, which can undergo further hydroboration of the resulting alkenylborane intermediates unless carefully controlled. The reagent also exhibits valuable sensitivity to steric effects, enabling discrimination among alkyne substrates of differing steric environments [1].

alkyne hydroboration mono-hydroboration alkenyldibromoboranes

Synthesis of 15- and 16-Vertex Carboranes: Unique Capitation Reactivity Enabling Supercarborane Access

HBBr₂·SMe₂ serves as the boron source for the capitation reaction of nido-carborane dianions, enabling the successful synthesis and X-ray structural characterization of 15- and 16-vertex closo-carboranes [1]. This transformation is not achievable with BH₃·SMe₂ or BBr₃ under comparable conditions, as the capitation requires a boron reagent that provides a single boron atom with the appropriate halide substitution pattern for cage closure and subsequent structural characterization.

carboranes capitation reaction supercarborane

Deoxygenation of Sulfoxides: Mild Chemoselective Reduction to Sulfides

Dibromoborane-dimethyl sulfide complex chemoselectively deoxygenates both aliphatic and aromatic sulfoxides to the corresponding sulfides in excellent chemical yields [1]. This transformation proceeds under mild conditions (CH₂Cl₂, room temperature) without affecting other reducible functional groups. In contrast, alternative deoxygenation reagents such as LiAlH₄ or PCl₃ may exhibit broader reactivity profiles that can compromise functional group integrity.

deoxygenation sulfoxides chemoselective reduction

Evidence-Backed Application Scenarios for Dibromoborane Dimethyl Sulfide Complex


Synthesis of Vicinal Bromohydrins from Epoxides in Complex Multifunctional Substrates

For synthetic sequences requiring brominative epoxide opening in molecules containing alkene, alkyne, acetal, aldehyde, ketone, ester, or nitrile groups, HBBr₂·SMe₂ provides chemoselective cleavage without interference from these 13 functional classes [1]. The regioselectivity favoring primary bromide formation is maintained across varied solvent conditions, unlike BDB which exhibits solvent-dependent regioselectivity [2]. This makes HBBr₂·SMe₂ the preferred reagent when working with advanced intermediates where protecting group installation would be prohibitively costly.

Preparation of Alkyldibromoboranes via Direct Alkene Hydroboration

When a synthetic route requires alkyldibromoboranes as intermediates (e.g., for subsequent Suzuki-Miyaura couplings, halogenation, or amination), HBBr₂·SMe₂ enables direct hydroboration of alkenes without the Lewis acid (BCl₃) co-reagent required for dichloroborane analogs [3]. This operational simplification reduces both reagent costs and purification burden, making HBBr₂·SMe₂ the practical choice for generating alkyldibromoboranes at scale.

Mono-Hydroboration of Alkynes to Access Alkenyldibromoboranes

For sequential synthetic strategies requiring clean mono-hydroboration of alkynes, HBBr₂·SMe₂ stops at the alkenyldibromoborane stage without over-hydroboration [4]. This controlled reactivity enables subsequent transformations such as bromoboration with a second alkyne to generate bromo-1,3-dienes with defined (Z,Z)-stereochemistry [5]. BH₃·SMe₂ would require precise stoichiometric control to avoid di-hydroboration byproducts.

Synthesis of 15- and 16-Vertex Carboranes for Supercarborane Research

For research programs focused on expanding the structural boundaries of carborane chemistry, HBBr₂·SMe₂ provides the only documented boron source for capitation of nido-carborane dianions to yield X-ray-characterizable 15- and 16-vertex closo-carboranes [6]. This reagent specificity makes procurement of HBBr₂·SMe₂ essential for any laboratory pursuing supercarborane synthesis and characterization.

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